molecular formula C10H9ClN2O B1608579 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 36770-21-5

2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1608579
CAS No.: 36770-21-5
M. Wt: 208.64 g/mol
InChI Key: ZVOVXJOIASPSOO-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole, a five-membered aromatic ring, is a prominent scaffold in medicinal chemistry, recognized for its diverse bioactivities. Research highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which allows for effective binding with various enzymes and receptors through multiple weak interactions. This interaction spectrum catalyzes an array of bioactivities, positioning 1,3,4-oxadiazole derivatives as central figures in the development of therapeutic agents. These derivatives exhibit a wide range of medicinal properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other effects, underscoring their significant development value in treating diverse ailments (Verma et al., 2019).

Synthetic Routes and Metal-Ion Sensing Applications

The synthesis of 1,3,4-oxadiazole derivatives encompasses a variety of methods, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These synthetic routes facilitate the creation of oxadiazole-based compounds that serve as building blocks for fluorescent frameworks, particularly in metal-ion sensing. Due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, 1,3,4-oxadiazoles are optimal for developing chemosensors for metal ions. This application extends the utility of 1,3,4-oxadiazoles beyond pharmacology into material science and analytical chemistry, demonstrating their versatility and importance in scientific research (Sharma et al., 2022).

Pharmacological Profile of Oxadiazole Derivatives

The pharmacological landscape of oxadiazole derivatives is broad, with significant contributions to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have focused on compounds containing the oxadiazole ring, revealing their enhanced pharmacological activity through hydrogen bond interactions with biomacromolecules. This review underscores the critical role of oxadiazole derivatives in modern pharmacology, highlighting their potential as a biologically active unit in numerous compounds (Wang et al., 2022).

Properties

IUPAC Name

2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOVXJOIASPSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407066
Record name 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36770-21-5
Record name 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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